molecular formula C12H13ClN2O3 B353839 methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate CAS No. 381703-08-8

methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate

Cat. No.: B353839
CAS No.: 381703-08-8
M. Wt: 268.69g/mol
InChI Key: FEOQILZVTJCJQG-UHFFFAOYSA-N
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Description

Methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a chloro and dimethyl group, linked to a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the cyclocondensation of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Esterification: The pyrazole derivative is then reacted with methyl 2-furoate in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate involves its interaction with specific molecular targets. The chloro and dimethyl groups on the pyrazole ring may facilitate binding to enzymes or receptors, modulating their activity. The furoate ester moiety can also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoate: Lacks the dimethyl groups, which may affect its reactivity and binding properties.

    Methyl 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate: Lacks the chloro group, potentially altering its chemical and biological activity.

Uniqueness

Methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate is unique due to the presence of both chloro and dimethyl substituents on the pyrazole ring, which can influence its chemical reactivity and interaction with biological targets. This combination of functional groups may enhance its potential as a versatile compound in various scientific applications.

Properties

IUPAC Name

methyl 5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c1-7-11(13)8(2)15(14-7)6-9-4-5-10(18-9)12(16)17-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOQILZVTJCJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)OC)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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